molecular formula C36H58O8 B576921 (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid CAS No. 14297-94-0

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B576921
CAS No.: 14297-94-0
M. Wt: 618.852
InChI Key: NJUBKIDOECVYND-YDMYVTAASA-N
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Description

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a naturally occurring compound found in the genus Empetrum, which belongs to the family Ericaceae. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Extraction: this compound is extracted from the plant material using solvents such as methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).

    Isolation: The purified compound is isolated and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested, dried, and subjected to solvent extraction. The extract is then concentrated and purified using industrial-scale chromatographic techniques. The final product is obtained in a highly pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

Scientific Research Applications

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and interaction with other molecules.

    Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and inflammation.

    Medicine: this compound is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through the following mechanisms:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Neuroprotective Activity: this compound modulates signaling pathways involved in neuronal survival and function, providing protection against neurodegenerative processes.

Comparison with Similar Compounds

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid can be compared with other similar compounds found in the genus Empetrum, such as:

    Empetroside B: Similar in structure to this compound, but with different functional groups that may alter its biological activity.

    Empetroside C: Another related compound with distinct chemical properties and potential therapeutic applications.

    Empetrin: A compound with similar antioxidant and anti-inflammatory properties but differing in its chemical structure.

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective activities, making it a promising candidate for further research and development.

Properties

CAS No.

14297-94-0

Molecular Formula

C36H58O8

Molecular Weight

618.852

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C36H58O8/c1-19-10-15-36(31(41)42)17-16-34(6)21(26(36)20(19)2)8-9-24-33(5)13-12-25(32(3,4)23(33)11-14-35(24,34)7)44-30-29(40)28(39)27(38)22(18-37)43-30/h8,19-20,22-30,37-40H,9-18H2,1-7H3,(H,41,42)/t19-,20+,22-,23+,24-,25+,26+,27-,28+,29-,30+,33+,34-,35-,36+/m1/s1

InChI Key

NJUBKIDOECVYND-YDMYVTAASA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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